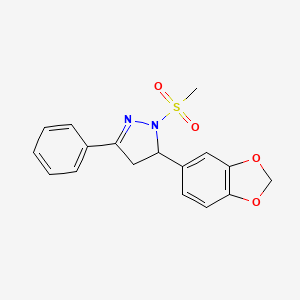

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole

Description

The compound 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole (CAS: 1384700-22-4) is a pyrazoline derivative characterized by:

- Position 3: A phenyl substituent contributing aromatic interactions.

- Position 5: A 1,3-benzodioxole moiety, known for its role in modulating pharmacokinetic properties . Its molecular formula is C₁₇H₁₅FN₂O₄S (MW: 362.38), and it is commercially available for research purposes .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-24(20,21)19-15(10-14(18-19)12-5-3-2-4-6-12)13-7-8-16-17(9-13)23-11-22-16/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPVPLHDJMIMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of benzo[1,3]dioxole with a sulfonyl chloride derivative under basic conditions to introduce the methanesulfonyl group. This is followed by the cyclization with a hydrazine derivative to form the pyrazole ring. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Various amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antitumor and anticancer properties. .

Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. The compound can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Molecular Features

The table below highlights key structural differences between the target compound and similar pyrazoline derivatives:

Key Observations:

- R1 Substituents: The methanesulfonyl group in the target compound differs from thiazole (A16), phenylsulfonyl (), and benzoyl () groups.

- R3 Substituents : The phenyl group in the target compound contrasts with furyl (A16, ) and thienyl () moieties, altering steric and electronic profiles.

- R5 Substituents : The 1,3-benzodioxole group is shared with A16 and but differs from dimethoxyphenyl () and thienyl (), impacting solubility and binding affinity.

Physicochemical Properties

- Melting Points: reports a melting point of 186°C for 5-(benzodioxol-5-yl)-3-(2-furyl)-pyrazole, while its benzoyl derivative (4a) melts at 152°C . No melting point data are available for the target compound, but substituents like methanesulfonyl may increase thermal stability compared to benzoyl or furyl groups.

- Solubility : The methanesulfonyl group in the target compound likely enhances water solubility compared to hydrophobic substituents like benzodioxole or thienyl.

Biological Activity

The compound 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : N-[4-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

- Molecular Formula : C18H19N3O6S2

- Key Functional Groups : Benzodioxole, methanesulfonyl group, pyrazole ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Target Interactions

Compounds containing a 1,3-benzodioxole moiety have been reported to exhibit a range of biological activities:

- Sedative

- Hypotensive

- Anticonvulsant

- Antibacterial

- Antitumor

These activities result from the compound's ability to modulate cellular processes through various mechanisms of action.

Antitumor Activity

Recent studies indicate that pyrazole derivatives show significant antitumor activity against various cancer cell lines. The compound's structure allows it to inhibit key pathways involved in tumor growth:

- Mechanism : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase pathways.

- Research Findings : A study demonstrated that pyrazoles exhibited cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), with some derivatives showing a synergistic effect when combined with doxorubicin .

Anti-inflammatory and Antibacterial Properties

The compound has also been evaluated for its anti-inflammatory and antibacterial properties:

- Anti-inflammatory Mechanism : It modulates inflammatory pathways and reduces cytokine production.

- Antibacterial Activity : Exhibits significant activity against various bacterial strains, which is crucial for developing new antibiotics .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Synthesized pyrazole derivatives showed notable antimicrobial and antioxidant activity. |

| Goulioukina et al. (2016) | Identified cytotoxic effects in breast cancer cell lines with significant results in combination therapy with doxorubicin. |

| Parish et al. (1984) | Evaluated antimalarial activity of chloroquine-pyrazole analogues, showing promising results against Plasmodium species. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole?

- Methodology :

- Begin with Claisen-Schmidt condensation of substituted acetophenones with benzodioxole-containing aldehydes to form chalcone intermediates .

- Cyclize chalcones using hydrazine derivatives (e.g., methanesulfonyl hydrazine) under reflux in ethanol or acetic acid to form the pyrazoline core .

- Optimize reaction conditions (solvent polarity, temperature) to enhance yield. For example, microwave-assisted synthesis can reduce reaction time .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by TLC/HPLC .

Q. How can spectroscopic techniques and X-ray crystallography confirm the structure of this compound?

- Methodology :

- NMR : Analyze and spectra to verify substituent positions. For example, the methanesulfonyl group shows a singlet at ~3.3 ppm () and ~40 ppm () .

- IR : Identify characteristic bands (e.g., C=O at ~1650 cm, S=O at ~1350 cm) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., DCM/hexane). Refinement using SHELXL confirms bond angles, dihedral angles, and crystal packing .

Q. What strategies are effective for evaluating biological activities like anticonvulsant potential?

- Methodology :

- Use in vivo models (e.g., maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents). Dose ranges (10–100 mg/kg) are determined via preliminary toxicity studies .

- Compare efficacy to reference drugs (e.g., phenytoin) using latency-to-seizure metrics .

- Conduct in vitro assays (e.g., GABA receptor modulation) to identify mechanistic pathways .

Advanced Research Questions

Q. How does Density Functional Theory (DFT) elucidate electronic and structural properties?

- Methodology :

- Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .

- Simulate IR and UV-Vis spectra; compare with experimental data to validate computational models .

- Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites for SAR modifications .

Q. How can researchers address low yield or selectivity in synthesis?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-oxidation) by controlling thermal gradients .

Q. What are the structure-activity relationship (SAR) considerations for substituent modifications?

- Methodology :

- Electron-withdrawing groups : Introduce halogens (Cl, F) to the phenyl ring to enhance lipophilicity and target binding .

- Methanesulfonyl vs. carbothioamide : Compare bioavailability via logP calculations and in vitro permeability assays (e.g., Caco-2 cells) .

- Benzodioxole ring : Assess metabolic stability using liver microsome assays; methylenedioxy groups may resist oxidative degradation .

Q. How do cyclization mechanisms vary under different catalytic conditions?

- Methodology :

- Acid catalysis : Protonation of the carbonyl oxygen in chalcones accelerates nucleophilic attack by hydrazine derivatives, forming the pyrazoline ring .

- Base catalysis : Deprotonation of hydrazine enhances nucleophilicity, favoring 1,2-addition over 1,4-addition pathways .

- Metal catalysis : Transition metals (e.g., Cu(I)) facilitate [3+2] cycloadditions, reducing activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.